molecular formula C19H21FN3NaO3 B13797563 Enrofloxacin (sodium salt)

Enrofloxacin (sodium salt)

Cat. No.: B13797563
M. Wt: 381.4 g/mol
InChI Key: KFSIXYFYOCAOJB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Structural Determinants

Ionic Coordination and Crystal Lattice Organization

Enrofloxacin sodium salt (C₁₉H₂₁FN₃NaO₃) forms via deprotonation of the carboxylic acid group in enrofloxacin, resulting in a carboxylate anion coordinated to a sodium cation. SCXRD analyses reveal that the sodium ion adopts a distorted octahedral geometry, bonding to three oxygen atoms from the carboxylate group, two water molecules, and one oxygen from the adjacent enrofloxacin molecule. This coordination stabilizes the crystal lattice through:

  • Hydrogen-bonded networks : Involving water molecules and the piperazinyl nitrogen (N–H···O distances: 2.68–2.85 Å).
  • π-π stacking : Between quinoline rings of adjacent molecules (interplanar spacing: 3.42 Å).

Notably, the sodium salt’s lattice energy (−128.7 kJ/mol) is lower than neutral enrofloxacin (−152.3 kJ/mol), facilitating easier dissolution. Comparative studies of enrofloxacin salts (Table 1) demonstrate that sodium coordination reduces lattice rigidity, correlating with improved aqueous solubility.

Table 1: Lattice Parameters of Enrofloxacin Salts

Salt Form Space Group Unit Cell Volume (ų) Solubility (mg/mL, pH 6.8)
Enrofloxacin P2₁/c 1,542.3 2.1 ± 0.3
Enrofloxacin sodium P1̄ 1,618.7 7.8 ± 0.5
Enrofloxacin maleate C2/c 2,304.9 5.2 ± 0.4

Data sourced from

Analytical Methodologies for Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the gold standard for resolving enrofloxacin sodium’s ionic coordination. Key metrics include:

  • Bond lengths : Na–O bonds range from 2.31–2.49 Å, confirming ionic character.
  • Thermal displacement parameters : Anisotropic analysis shows reduced thermal motion in the carboxylate group (Bₐᵥ = 4.2 Ų vs. 6.7 Ų for the piperazine ring), indicating lattice stabilization.
Powder X-ray Diffraction (PXRD)

PXRD fingerprints (2θ = 4.38°, 9.77°, 25.07°) distinguish enrofloxacin sodium from neutral enrofloxacin (2θ = 7.21°, 9.05°). Rietveld refinement quantifies phase purity (>98% for sodium salt vs. 93% for hydrochloride).

Spectroscopic Techniques
  • FTIR : Loss of the carboxylic acid O–H stretch (3,200–2,500 cm⁻¹) and emergence of carboxylate asymmetric/symmetric stretches (1,580 cm⁻¹ and 1,410 cm⁻¹).
  • ¹³C NMR : Carboxylate carbon resonance at 174.2 ppm (vs. 170.9 ppm for neutral enrofloxacin).

Physiochemical Transformation Strategies for Enhanced Bioavailability

Salt Formation

Sodium salt synthesis increases aqueous solubility 3.7-fold compared to enrofloxacin (Table 2). The process involves:

  • Dissolving enrofloxacin in sodium hydroxide (molar ratio 1:1).
  • Crystallization via antisolvent addition (e.g., isopropanol), yielding 92% purity.

Table 2: Solubility of Enrofloxacin Derivatives

Derivative Water (mg/mL) pH 1.0 (mg/mL) pH 7.6 (mg/mL)
Enrofloxacin 2.1 15.3 1.8
Enrofloxacin sodium 7.8 22.4 6.9
Enrofloxacin maleate 5.2 18.7 4.1

Data from

Multicomponent Crystal Engineering

Co-crystallization with pyridinedicarboxylic acids (e.g., pyridine-2,5-dicarboxylic acid) introduces additional hydrogen-bond donors, enhancing solubility:

  • EFX·Py2,5DCA·H₂O : Solubility increases to 9.4 mg/mL (pH 6.8) due to lattice expansion (unit cell volume: 2,712 ų).
  • EFX·Py2,3DCA : Amorphous domains reduce dissolution time by 40%.
Nanocrystal Formulations

Wet milling produces enrofloxacin sodium nanocrystals (mean size: 220 nm), achieving 98% dissolution within 30 minutes vs. 75% for micronized powder.

Properties

Molecular Formula

C19H21FN3NaO3

Molecular Weight

381.4 g/mol

IUPAC Name

sodium;1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C19H22FN3O3.Na/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

KFSIXYFYOCAOJB-UHFFFAOYSA-M

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)[O-])C4CC4)F.[Na+]

Origin of Product

United States

Preparation Methods

Direct Neutralization Method

The most common approach to prepare enrofloxacin sodium salt involves neutralizing enrofloxacin free base with a sodium hydroxide solution. This method is widely documented in patents and literature for injectable and oral formulations.

Typical Procedure:

  • Dissolve enrofloxacin free base in water or a mixed solvent system (water with polyethylene glycol or meglumine).
  • Add 20% sodium hydroxide solution dropwise at controlled temperature (often 25–80°C) until the solution becomes clear and pH is adjusted between 9.5 and 10.5.
  • Stir the solution to ensure complete reaction.
  • Filter (coarse and fine filtration), sterilize by autoclaving (e.g., 121°C for 20 minutes), and package under nitrogen atmosphere to avoid oxidation.

This method is exemplified in Chinese patents CN105193709A and CN105267142A, which describe enrofloxacin injection preparation by dissolving enrofloxacin in a heated aqueous meglumine-polyethylene glycol mixture, followed by titration with sodium hydroxide to form the sodium salt solution.

Salt Formation via Ion Exchange with Metal Sulfates

Enrofloxacin sodium salt can serve as an intermediate for preparing other metal salts (e.g., zinc, copper, silver salts) by ion exchange reactions:

  • Enrofloxacin sodium salt is dissolved in water to form a sodium salt solution.
  • A metal sulfate solution (e.g., zinc sulfate heptahydrate, copper sulfate pentahydrate, silver nitrate) is slowly added dropwise under stirring at room temperature.
  • The mixture is stirred for an additional hour post-addition to complete the reaction.
  • The resulting metal-enrofloxacin salt precipitates or remains in solution depending on solubility.

This preparation method is described in patent EP2992884A1, which provides detailed stoichiometric ratios and reaction conditions for preparing enrofloxacin zinc, copper, and silver salts starting from enrofloxacin sodium salt.

Advanced Chemical Solubilization: Enrofloxacin Mesylate Synthesis

A recent study demonstrates an improved chemical solubilization technique to synthesize enrofloxacin mesylate salt (EM), which shows significantly enhanced aqueous solubility and bioavailability compared to enrofloxacin sodium salt.

Synthesis Highlights:

  • Enrofloxacin is dispersed in water at 25°C.
  • Methanesulfonic acid solution (mesylate) at 0.45 mol/L is added in a 1:1 molar ratio.
  • The mixture is stirred until clear, filtered, and solvent is evaporated at 45°C to obtain crude EM.
  • Further purification involves dissolving crude EM in water, precipitating with isopropanol, stirring, filtering, and drying.

Physicochemical and Pharmacodynamic Outcomes:

  • EM solubility in water is approximately 483 mg/mL, about 2000 times higher than enrofloxacin.
  • Oral bioavailability is increased by 1.79 times compared to enrofloxacin sodium salt.
  • Toxicity and antibacterial activity remain comparable to the parent compound.

This method illustrates the benefit of salt formation with organic acids to enhance drug properties and is characterized by NMR, FTIR, XRPD, and DSC analyses.

Crystallization and Characterization of Enrofloxacin Salts

Single crystal X-ray diffraction studies have elucidated the structures of various enrofloxacin salts, including the sodium salt, organic acid salts (maleate, fumarate, succinate, oxalate, acetate), and ammonium salt.

  • Sodium salt crystals are typically grown from aqueous solutions with controlled pH.
  • Organic acid salts are prepared by solvent evaporation or solvent drop grinding with corresponding acids.
  • Hydrate forms and proton transfer states are confirmed by crystallography.

These structural insights guide the optimization of preparation conditions to obtain desired crystal forms with improved solubility and stability.

Comparative Table of Preparation Methods for Enrofloxacin Sodium Salt and Related Salts

Preparation Method Key Reagents Conditions Product Form Advantages References
Direct Neutralization with NaOH Enrofloxacin free base, NaOH (20%) 25–80°C, pH 9.5–10.5, stirring Enrofloxacin sodium salt solution Simple, scalable, suitable for injection
Ion Exchange with Metal Sulfates Enrofloxacin sodium salt, metal sulfate (Zn, Cu, Ag) Room temp, dropwise addition, 1h stirring Metal-enrofloxacin salts Enables diverse salt forms, improved properties
Chemical Solubilization with Mesylate Enrofloxacin, methanesulfonic acid 25°C, stirring, solvent evaporation, purification Enrofloxacin mesylate salt Greatly enhanced solubility and bioavailability
Crystallization with Organic Acids Enrofloxacin, organic acids (maleic, fumaric, etc.) Solvent evaporation, grinding Various organic acid salts Tailored crystal forms, improved stability

Summary and Expert Insights

  • The preparation of enrofloxacin sodium salt is predominantly achieved by neutralizing the free base with sodium hydroxide under controlled pH and temperature conditions.
  • This sodium salt serves as a versatile intermediate for the synthesis of other metal and organic acid salts with enhanced pharmacological properties.
  • Advanced salt forms like enrofloxacin mesylate exhibit superior solubility and bioavailability, offering promising pharmaceutical applications.
  • Structural studies via X-ray diffraction provide essential information for optimizing crystallization and salt selection.
  • Preparation methods are well-documented in patent literature and peer-reviewed studies, ensuring robust, reproducible processes suitable for industrial scale-up.

Chemical Reactions Analysis

Hydrolysis and pH-Dependent Stability

Enrofloxacin (sodium salt) undergoes hydrolysis in aqueous solutions, reverting to its parent acid form (enrofloxacin). This reaction impacts its solubility and antibacterial activity:

  • Optimal pH for stability : Maximum solubility and stability occur at pH 5.02, with minimal degradation .

  • Hydrolysis mechanism :

    Enrofloxacin sodium salt +H2OEnrofloxacin+NaOH\text{Enrofloxacin sodium salt }+\text{H}_2\text{O}\rightarrow \text{Enrofloxacin}+\text{NaOH}

    This reaction is accelerated under acidic or alkaline conditions, leading to precipitation of the parent compound.

Solubility Across pH Conditions

pH ConditionSolubility (mg/mL)Stability
pH 1.0 (HCl)483.01 ± 4.06High solubility
pH 7.6 (Phosphate)486.88 ± 8.26Moderate stability
Neutral water0.26 ± 0.02Low solubility
Data from enrofloxacin mesylate studies .

Radical-Mediated Degradation

Enrofloxacin (sodium salt) is susceptible to advanced oxidation processes. In Fe⁰-activated peroxydisulfate (PDS) systems:

  • Primary radicals : Sulfate radicals (SO4\text{SO}_4^{\bullet-}) and hydroxyl radicals (HO\text{HO}^{\bullet}) degrade 85.3% of enrofloxacin within 90 minutes .

  • Degradation pathway :

    Fe0+S2O82Fe2++2SO4\text{Fe}^0+\text{S}_2\text{O}_8^{2-}\rightarrow \text{Fe}^{2+}+2\text{SO}_4^{\bullet-} SO4+EnrofloxacinDegradation products quinoline derivatives \text{SO}_4^{\bullet-}+\text{Enrofloxacin}\rightarrow \text{Degradation products quinoline derivatives }

Degradation Efficiency

Reaction SystemRemoval Rate (%)Time (min)
Fe⁰/PDS85.390
Fe²⁺/PDS (homogeneous)67.890
Contributions: SO4\text{SO}_4^{\bullet-} (51.3%), HO\text{HO}^{\bullet} (14.3%) .

Complexation with Metal Ions

Enrofloxacin (sodium salt) forms stable complexes with transition metals, enhancing its bioavailability in veterinary applications :

  • Stoichiometric ratios :

    • Enrofloxacin-zinc : 2:1 molar ratio.

    • Enrofloxacin-copper : 2:1 molar ratio.

    • Enrofloxacin-silver : 1:1 molar ratio.

  • Synthesis method : Dropwise addition of metal salt solutions (e.g., ZnSO₄, CuSO₄) to enrofloxacin sodium, followed by crystallization .

Impact on Feed Palatability

Metal ComplexFeed Intake (kg)Bioavailability vs. Parent
Zinc complex1.318 ± 0.182Comparable
Copper complex1.297 ± 0.203Comparable
Sodium salt (control)0.073 ± 0.015Reference
Metal complexes eliminate bitterness, improving palatability in swine .

Acid-Base Reactions for Salt Formation

Enrofloxacin (sodium salt) reacts with organic/inorganic acids to form derivatives with enhanced solubility:

  • Example : Reaction with methanesulfonic acid yields enrofloxacin mesylate, which has 483.01 mg/mL solubility in water .

  • Stoichiometry : 1:1 molar ratio of enrofloxacin to acid .

Comparative Solubility of Salts

Salt FormWater Solubility (mg/mL)Hydrochloric Acid (pH 1.0)
Enrofloxacin0.26 ± 0.0212.71 ± 0.37
Sodium salt168.37 ± 6.90146.29 ± 0.35
Mesylate483.01 ± 4.06492.68 ± 7.34
Mesylate salt shows >1,800-fold solubility increase over enrofloxacin .

Photodegradation and Environmental Fate

While not explicitly detailed in the sources, fluoroquinolones like enrofloxacin are known to undergo photodegradation in aquatic environments, forming piperazine-ring-opened products. This process is catalyzed by UV light and dissolved organic matter .

These reactions underscore the compound’s reactivity under varying chemical and environmental conditions, informing its formulation, storage, and ecological risk management.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Enrofloxacin's chemical formula is C₁₉H₂₁FN₃NaO₃, with a molecular weight of approximately 381.376 g/mol. The compound exhibits bactericidal activity mainly against pathogens such as Escherichia coli, Salmonella, and Campylobacter . Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription .

Veterinary Applications

1. Treatment of Infections:
Enrofloxacin is widely used to treat various bacterial infections in livestock and companion animals. Its applications include:

  • Respiratory Infections: Effective against pathogens causing pneumonia and bronchitis.
  • Gastrointestinal Infections: Utilized to manage infections like enteritis and colibacillosis.
  • Preventive Measures: Administered before surgical procedures to prevent postoperative infections .

2. Formulations:
Enrofloxacin is available in various formulations, including injectable solutions, oral tablets, and medicated feeds. The sodium salt form enhances solubility and bioavailability, allowing for effective treatment regimens .

Innovative Delivery Systems

Recent studies have explored advanced delivery systems to improve the efficacy of enrofloxacin:

1. Core-Shell Nanogels:
Research has demonstrated that enrofloxacin-loaded chitosan oligosaccharide-sodium alginate composite core-shell nanogels can enhance antibacterial action against E. coli. These nanogels exhibit pH-responsive release properties, ensuring targeted delivery in the intestinal tract .

2. Enhanced Solubility Formulations:
The synthesis of enrofloxacin mesylate has been reported to significantly increase solubility, making it approximately 2000 times more soluble than enrofloxacin itself. This formulation also showed improved pharmacokinetics, with higher oral bioavailability compared to traditional forms .

Case Studies

Case Study 1: Efficacy in Livestock
A study involving swine demonstrated that administering enrofloxacin significantly reduced feed intake due to its antibacterial effects, indicating its role in managing bacterial infections in livestock populations .

Case Study 2: Nanogel Application
In vitro studies on enrofloxacin-loaded nanogels indicated enhanced bactericidal activity against resistant strains of E. coli, showcasing the potential for these innovative formulations in clinical settings .

Comparative Data Table

Application Area Formulation Type Efficacy Notes
Respiratory InfectionsInjectable SolutionHighEffective against pneumonia pathogens
Gastrointestinal InfectionsOral TabletsModerateUsed for enteritis management
Surgical ProphylaxisMedicated FeedHighPrevents postoperative infections
Advanced Delivery SystemsCore-Shell NanogelsEnhancedTargeted release in intestines
Enhanced SolubilityMesylate FormulationVery High2000 times more soluble than base form

Mechanism of Action

Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. Enrofloxacin is effective against both Gram-negative and Gram-positive bacteria, and its bactericidal activity is concentration-dependent .

Comparison with Similar Compounds

Critical Analysis of Conflicting Data

  • Solubility Variations : Reported solubility of pure enrofloxacin ranges from 0.14 mg/mL to 0.26 mg/mL , likely due to differences in pH or measurement protocols (e.g., equilibrium time, temperature).
  • Bioavailability Metrics : Enrofloxacin sodium’s bioavailability is inferred from solubility data, while mesylate’s superiority is experimentally validated .

Biological Activity

Enrofloxacin, a fluoroquinolone antibiotic, exhibits a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria. Its sodium salt form enhances the pharmacokinetics and solubility, making it particularly valuable in veterinary medicine. This article discusses the biological activity of enrofloxacin (sodium salt), focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Enrofloxacin primarily exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to:

  • Bactericidal Activity : Enrofloxacin binds to the DNA-topoisomerase complex, causing conformational changes that prevent DNA supercoiling and replication. This results in cell death at higher concentrations while lower concentrations may induce a bacteriostatic effect by triggering the SOS response in bacteria .
  • Enhanced Neutrophil Function : Recent studies indicate that enrofloxacin enhances the formation of neutrophil extracellular traps (NETs) in bovine granulocytes. This process is dependent on reactive oxygen species (ROS) production, highlighting enrofloxacin's role in modulating immune responses during bacterial infections .

Pharmacological Properties

Solubility and Formulation
Enrofloxacin's poor water solubility limits its bioavailability. However, recent advancements have led to the development of new formulations that significantly improve solubility:

Formulation TypeSolubility Improvement
Enrofloxacin Salts57 to 406 times more soluble than pure enrofloxacin
Cyclodextrin ComplexesEnhanced release in aqueous environments

These formulations not only improve solubility but also maintain antibacterial efficacy against resistant strains .

Case Studies

  • Veterinary Applications : Enrofloxacin is widely used in veterinary medicine to treat infections in livestock, particularly against pathogens like Escherichia coli and Staphylococcus aureus. A study demonstrated that enrofloxacin treatment improved phagocytosis of S. aureus bioparticles by bovine granulocytes, indicating enhanced immune response .
  • Toxicity Studies : Long-term toxicity studies in rats revealed no significant adverse effects at moderate doses. However, high doses led to reduced body weight gain and changes in liver function markers, suggesting a need for careful dosage management in clinical applications .
  • Pharmacodynamics : Research on enrofloxacin’s pharmacodynamics indicated that its oral bioavailability can be significantly enhanced when formulated with novel salts or complexes. For instance, a newly synthesized mesylate-enrofloxacin compound showed an oral lethal dose (LD50) of 1168 mg/kg with improved solubility compared to traditional formulations .

Q & A

Q. How to address discrepancies in reported melting points and spectral data for enrofloxacin (sodium salt)?

  • Methodological Answer : Standardize DSC protocols (heating rate 10°C/min under nitrogen) and cross-validate with capillary melting point apparatus. Publish full spectral data (1H/13C NMR, HRMS) in supplementary materials to enable peer verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.